1-Ethyl-3-(morpholin-4-ylmethyl)urea
Description
1-Ethyl-3-(morpholin-4-ylmethyl)urea is a substituted urea derivative characterized by an ethyl group and a morpholinylmethyl substituent attached to the urea core. Ureas are known for their diverse applications in medicinal chemistry, materials science, and catalysis due to their hydrogen-bonding capacity and structural versatility.
Properties
CAS No. |
7498-02-4 |
|---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-ethyl-3-(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C8H17N3O2/c1-2-9-8(12)10-7-11-3-5-13-6-4-11/h2-7H2,1H3,(H2,9,10,12) |
InChI Key |
BDIDEQARMJLJCE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCN1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(morpholin-4-ylmethyl)urea can be synthesized through the reaction of ethyl isocyanate with morpholine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as benzene or toluene. The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{NCO} + \text{C}_4\text{H}_9\text{NO} \rightarrow \text{C}_2\text{H}_5\text{NHCONHCH}_2\text{C}_4\text{H}_8\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the continuous-flow synthesis method. This method allows for the efficient production of the compound by generating isocyanate in situ and reacting it with morpholine. The continuous-flow system ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(morpholin-4-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Ethyl-3-(morpholin-4-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(morpholin-4-ylmethyl)urea involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, particularly kinases involved in cytokinesis and cell cycle regulation . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea
- Structure : Features a morpholine ring and a 4-chlorophenyl group attached to the urea core.
- Key Properties: The morpholine ring adopts a chair conformation, enhancing steric stability . Forms N–H⋯O hydrogen-bonded dimers in the crystal lattice, influencing solubility and crystallinity . Synthesized via reaction of 4-aminomorpholine with (4-chlorophenyl)carbamoyl chloride in ethanol (80% yield) .
- Pharmacokinetic Relevance : The polar surface area (PSA) of morpholine-containing ureas (~75–90 Ų) suggests moderate membrane permeability, aligning with Veber’s rules for bioavailability .
1-Ethyl-3-(4-methylphenethyl)urea
- Structure : Contains an ethyl group and a 4-methylphenethyl substituent.
- Dynamic Behavior : Exhibits reversible urea bond cleavage in the presence of Zn²⁺ ions, forming ethyl isocyanate intermediates. This dynamic property is exploited in self-healing polymers .
- Synthesis : Generated via reaction of ethyl isocyanate with 2-(p-tolyl)ethylamine under heating (90°C in DMSO-d₆), confirmed by NMR (e.g., urea proton resonance at 5.87 ppm) .
1-Ethyl-3-(2-hydroxyethyl)urea
- Structure : Ethyl and 2-hydroxyethyl substituents on urea.
- Applications : Used in polymer science and as a precursor for hydrophilic coatings .
1-Ethyl-3-(4-boronophenyl)urea
- Structure : Ethyl group and a boronate ester-functionalized phenyl ring.
- Utility : The boronate group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry for bioconjugation .
Comparative Data Table
*Estimated based on structural analogs.
Key Research Findings
Hydrogen Bonding and Crystallinity
Morpholine-containing ureas (e.g., 1-(4-chlorophenyl)-3-(morpholin-4-yl)urea) exhibit strong N–H⋯O hydrogen bonding, leading to stable crystalline phases. This contrasts with hydroxyethyl-substituted ureas, where hydrogen bonding with water may reduce crystallinity .
Pharmacokinetic Performance
- Morpholine Derivatives : Lower PSA (~85 Ų) and fewer rotatable bonds (3–5) align with Veber’s criteria for oral bioavailability (PSA ≤ 140 Ų, ≤10 rotatable bonds) .
- Hydroxyethyl Derivatives : Higher PSA (~110 Ų) may limit membrane permeability despite favorable logP values .
Dynamic Covalent Chemistry
Ureas with labile bonds (e.g., 1-ethyl-3-(4-methylphenethyl)urea) enable stimuli-responsive materials. Zinc ions catalyze urea bond reversibility, facilitating self-healing in polymers .
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